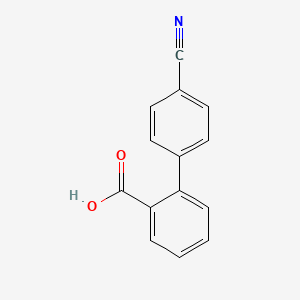

2-(4-Cyanophenyl)benzoesäure

Übersicht

Beschreibung

4'-Cyano-biphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4'-Cyano-biphenyl-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Cyano-biphenyl-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalytische Mitsunobu-Reaktionen

2-(4-Cyanophenyl)benzoesäure: wurde in der katalytischen Mitsunobu-Reaktion eingesetzt, einer wichtigen Synthesemethode in der organischen Chemie. Diese Reaktion wird zur Substitution von Hydroxylgruppen und zur Inversion der Stereochemie in sekundären Alkoholen verwendet . Die Verbindung dient als Katalysator in Form von Ethyl-2-(4-cyanophenyl)hydrazincarboxylat und erweitert den Anwendungsbereich der Substrate, die in dieser Reaktion verwendet werden können .

Synthese pharmakologisch aktiver Verbindungen

Die Verbindung ist ein Vorläufer bei der Synthese von Aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinonhydrazonen, die potente Mononukleosid-Reverse-Transkriptase-Inhibitoren sind. Diese Inhibitoren sind entscheidend für die Behandlung von Virusinfektionen, einschließlich HIV . Die Fähigkeit, solche Verbindungen zu synthetisieren, unterstreicht die Bedeutung von 4’-Cyano-biphenyl-2-carbonsäure in der pharmazeutischen Chemie.

Organische Synthese und Materialwissenschaften

Als wichtiger Rohstoff und Zwischenprodukt wird 4’-Cyano-biphenyl-2-carbonsäure in der organischen Synthese, Pharmazie, Agrochemie und in Farbstoffen verwendet. Ihre Rolle bei der Synthese komplexer organischer Moleküle und Materialien unterstreicht ihre Vielseitigkeit und Bedeutung in der chemischen Forschung .

Optoelektronische Anwendungen

Die Derivate der Verbindung werden auf ihre Potenziale in optoelektronischen Anwendungen untersucht. Sie sind Teil der Synthese von Polycarbazol und dessen Derivaten, die leitfähige Polymere mit ausgezeichneter Ladungsträgermobilität und morphologischer Stabilität sind. Diese Materialien werden in Nanobauteilen, wiederaufladbaren Batterien und elektrochemischen Transistoren verwendet .

Nanotechnologie

In der Nanotechnologie werden 4’-Cyano-biphenyl-2-carbonsäure-Derivate als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern. Diese Anwendung ist entscheidend für die Herstellung von Polymernanomaterialien und im medizinischen Bereich .

Biphenyl-Synthese

Die Verbindung ist an der skalierbaren Synthese von Biphenyl-Derivaten beteiligt, die für die Entwicklung von Arzneimitteln und Agrochemikalien wichtig sind. Das Biphenyl-Gerüst ist ein Schlüsselelement in vielen Medikamenten und ist unerlässlich für die Herstellung einer Vielzahl biologisch aktiver Moleküle .

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives can have a wide range of targets depending on their specific functional groups .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

Benzoic acid derivatives, such as 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied phenolic compounds in foods . These compounds are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

The cellular effects of 2-(4-cyanophenyl)benzoic Acid are not well-documented. It is known that benzoic acid derivatives can have significant effects on cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of benzoic acid derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of benzoic acid derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that benzoic acid derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-(4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMLGZDXQJDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374089 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67856-50-2 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

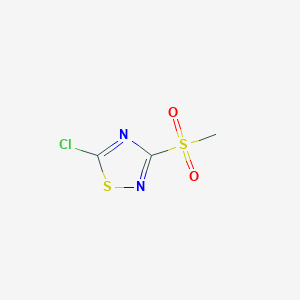

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B1597742.png)

![Ethyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B1597745.png)